molecular formula C13H11ClN2O2 B7780385 pyridin-4-ylmethyl N-(4-chlorophenyl)carbamate

pyridin-4-ylmethyl N-(4-chlorophenyl)carbamate

Cat. No.: B7780385
M. Wt: 262.69 g/mol
InChI Key: VVWBLHDELSSFHM-UHFFFAOYSA-N
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Description

Pyridin-4-ylmethyl N-(4-chlorophenyl)carbamate is an organic compound with the molecular formula C13H11ClN2O2. This compound is characterized by the presence of a pyridine ring and a chlorophenyl group, linked through a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of pyridin-4-ylmethyl N-(4-chlorophenyl)carbamate typically involves the reaction of pyridin-4-ylmethanol with 4-chlorophenyl isocyanate. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage .

Chemical Reactions Analysis

Pyridin-4-ylmethyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Pyridin-4-ylmethyl N-(4-chlorophenyl)carbamate is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of pyridin-4-ylmethyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to bind to active sites or allosteric sites, affecting the function of the target molecules .

Comparison with Similar Compounds

Pyridin-4-ylmethyl N-(4-chlorophenyl)carbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

pyridin-4-ylmethyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-11-1-3-12(4-2-11)16-13(17)18-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWBLHDELSSFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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